molecular formula C10H8F3NO2 B14125845 Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- CAS No. 632352-68-2

Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-

Cat. No.: B14125845
CAS No.: 632352-68-2
M. Wt: 231.17 g/mol
InChI Key: MLJZWNZEDVOGEH-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-" features a trifluoroacetamide group (-CO-CF₃) attached to a 2,3-dihydro-5-benzofuranyl moiety. The trifluoroacetyl group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, which may influence its pharmacokinetic properties .

Key structural attributes include:

  • Benzofuranyl backbone: A dihydrobenzofuran ring system, which may contribute to planar geometry and influence intermolecular interactions in solid-state structures.
  • Trifluoroacetamide group: Electron-withdrawing fluorine atoms likely affect electronic distribution and crystallinity.

Properties

CAS No.

632352-68-2

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)14-7-1-2-8-6(5-7)3-4-16-8/h1-2,5H,3-4H2,(H,14,15)

InChI Key

MLJZWNZEDVOGEH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide typically involves the chloromethylation of 2,3-dihydrobenzofuran, followed by a reaction with trifluoroacetamide. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Halogen Substitution: Trifluoro vs. Trichloro
  • Trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide): highlights that meta-substituted trichloroacetamides exhibit monoclinic or orthorhombic crystal systems, with electron-withdrawing groups (e.g., nitro) significantly altering lattice constants. For example, 3,5-dichloro substitution results in a space group of P1̄ with distinct molecular packing .
  • Trifluoroacetamides : The smaller size and higher electronegativity of fluorine atoms compared to chlorine may lead to tighter molecular packing and higher melting points, though direct crystallographic data for the target compound are unavailable.
Heterocyclic Backbone Variations
  • Benzimidazole derivatives (e.g., N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide, CAS 313231-72-0): This analog (MW 273.21 g/mol) replaces benzofuran with benzimidazole, introducing additional hydrogen-bonding sites. Such substitutions can enhance solubility or biological target affinity .
  • Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Benzothiazole-containing analogs () are patented for pharmaceutical applications, suggesting that heterocycle choice directly impacts bioactivity .
Pharmaceutical Potential
  • Piperidine derivatives (e.g., (3R,5S)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide, MW 302.29 g/mol): Fluorinated acetamides with complex heterocycles are often explored for CNS activity due to enhanced blood-brain barrier penetration .
  • Anti-exudative agents: notes that acetamide derivatives with triazole and furan substituents exhibit anti-inflammatory activity, though the target compound’s specific biological profile remains uncharacterized .
Agrochemical Use
  • Pesticidal analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, propachlor): Chloroacetamides are widely used as herbicides. The trifluoro group in the target compound may reduce photodegradation compared to chlorine, extending field efficacy .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Evidence Source
Target Compound (Benzofuranyl) Not Provided - 2,3-Dihydro-5-benzofuranyl Research/Unspecified -
N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetamide C₁₁H₁₂F₃NO 231.21 2,3-Dimethylphenyl Lab reagent
N-(Benzimidazol-5-yl)-2,2,2-trifluoroacetamide C₁₁H₁₀F₃N₃O₂ 273.21 Benzimidazole Pharmaceutical research
N-(Benzothiazole-2-yl)-2-phenylacetamide C₁₅H₁₁F₃N₂O₂S 340.32 Benzothiazole, trifluoromethyl Patent (Pharmaceutical)
Propachlor (Herbicide) C₁₂H₁₅ClNO 224.71 2,3-Dimethylphenyl, chloro Agriculture

Table 2: Crystallographic Data (Selected Analogs)

Compound Crystal System Space Group Lattice Constants (Å) Reference
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide Monoclinic P2₁/c a=7.34, b=15.32, c=10.43
N-(3,5-Dichlorophenyl)-trichloroacetamide Triclinic P a=7.11, b=9.87, c=12.55

Key Findings and Implications

  • Structural Flexibility : The trifluoroacetamide group’s electronic effects make it a versatile scaffold for tuning solubility and stability. Substitutions on the aryl or heterocyclic backbone dictate intermolecular interactions and crystal packing .
  • Application Trends : Chloroacetamides dominate agrochemical use, while fluorinated analogs are increasingly explored in pharmaceuticals for improved pharmacokinetics .

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